molecular formula C13H16N2O B14491906 2-Methoxy-1'-methylspiro[indole-3,3'-pyrrolidine] CAS No. 64157-99-9

2-Methoxy-1'-methylspiro[indole-3,3'-pyrrolidine]

Cat. No.: B14491906
CAS No.: 64157-99-9
M. Wt: 216.28 g/mol
InChI Key: ZUUAQWLDDHDCGQ-UHFFFAOYSA-N
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Description

2-Methoxy-1’-methylspiro[indole-3,3’-pyrrolidine] is a complex organic compound that features a spirocyclic structure, combining an indole moiety with a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-1’-methylspiro[indole-3,3’-pyrrolidine] typically involves a multi-step process. One common method is the [3+2] cycloaddition reaction, which is a one-pot, two-step, four-component reaction. This method allows for the efficient synthesis of spiropyrrolidine compounds . The reaction conditions often involve the use of a Lewis acid catalyst, such as boron trifluoride etherate, to facilitate the cycloaddition process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-1’-methylspiro[indole-3,3’-pyrrolidine] can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions can vary but often involve controlled temperatures and specific solvents to ensure the desired reaction pathway.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated or carbonylated derivatives, while reduction reactions may produce fully saturated compounds.

Scientific Research Applications

2-Methoxy-1’-methylspiro[indole-3,3’-pyrrolidine] has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methoxy-1’-methylspiro[indole-3,3’-pyrrolidine] involves its interaction with specific molecular targets and pathways. The indole moiety can interact with various biological receptors, while the pyrrolidine ring can enhance the compound’s binding affinity and specificity. These interactions can modulate biological processes and lead to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methoxy-1’-methylspiro[indole-3,3’-pyrrolidine] is unique due to its specific combination of an indole and a pyrrolidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

64157-99-9

Molecular Formula

C13H16N2O

Molecular Weight

216.28 g/mol

IUPAC Name

2-methoxy-1'-methylspiro[indole-3,3'-pyrrolidine]

InChI

InChI=1S/C13H16N2O/c1-15-8-7-13(9-15)10-5-3-4-6-11(10)14-12(13)16-2/h3-6H,7-9H2,1-2H3

InChI Key

ZUUAQWLDDHDCGQ-UHFFFAOYSA-N

Canonical SMILES

CN1CCC2(C1)C3=CC=CC=C3N=C2OC

Origin of Product

United States

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